molecular formula C9H6BrNO2S B1525127 7-Bromo-benzothiazole-2-carboxylic acid methyl ester CAS No. 1187928-61-5

7-Bromo-benzothiazole-2-carboxylic acid methyl ester

Cat. No. B1525127
M. Wt: 272.12 g/mol
InChI Key: USBXZUVLEVRRPG-UHFFFAOYSA-N
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Description

7-Bromo-benzothiazole-2-carboxylic acid methyl ester is a chemical compound with the formula C9H6BrNO2S . It has a molecular weight of 272.12 . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties .


Synthesis Analysis

Benzothiazole synthesis involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 7-bromo-1,3-benzothiazole-2-carboxylate . The InChI code is 1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 .


Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .


Physical And Chemical Properties Analysis

This compound is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Anti-Tubercular Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
  • Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard drugs .

Green Chemistry

  • Scientific Field : Green Chemistry
  • Application Summary : Benzothiazoles play an important role in green chemistry due to their highly pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
  • Methods of Application : The synthesis of benzothiazoles in green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : The development of synthetic processes for benzothiazoles is a significant problem facing researchers, and recent advances in green chemistry have provided new methods for their synthesis .

Anti-Cancer Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzothiazoles have shown a wide range of biological activities including anti-cancer . They have been synthesized and studied for their potential as anti-cancer agents .
  • Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target in search of a potent inhibitor with enhanced anti-cancer activity .
  • Results : Some benzothiazole derivatives have shown promising results in in vitro and in vivo studies, exhibiting anti-cancer activity .

Anti-Bacterial Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzothiazoles have also been studied for their anti-bacterial properties . They have been synthesized and tested against various bacterial strains .
  • Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target in search of a potent inhibitor with enhanced anti-bacterial activity .
  • Results : Some benzothiazole derivatives have shown promising results in in vitro studies, exhibiting anti-bacterial activity .

Antibacterial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzothiazole derivatives have been studied for their antibacterial potential . They have been synthesized and tested against various bacterial strains .
  • Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target in search of a potent inhibitor with enhanced antibacterial activity .
  • Results : Some benzothiazole derivatives have shown promising results in in vitro studies, exhibiting antibacterial activity .

Treatment of Autoimmune and Inflammatory Diseases

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Some benzothiazole derivatives have been used for the treatment of autoimmune and inflammatory diseases .
  • Methods of Application : The synthesis of benzothiazole derivatives involves various synthetic pathways. The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target in search of a potent inhibitor with enhanced activity against autoimmune and inflammatory diseases .
  • Results : Some benzothiazole derivatives have shown promising results in in vitro and in vivo studies, exhibiting activity against autoimmune and inflammatory diseases .

Future Directions

Benzothiazole and its derivatives have been the focus of recent research due to their wide range of pharmacological properties . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

methyl 7-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXZUVLEVRRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270337
Record name Methyl 7-bromo-2-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-benzothiazole-2-carboxylic acid methyl ester

CAS RN

1187928-61-5
Record name Methyl 7-bromo-2-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-bromo-2-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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